molecular formula C16H13N B6616147 1-(4-Biphenylyl)cyclopropanecarbonitrile CAS No. 92855-14-6

1-(4-Biphenylyl)cyclopropanecarbonitrile

Cat. No.: B6616147
CAS No.: 92855-14-6
M. Wt: 219.28 g/mol
InChI Key: XEVZEABICZWQBJ-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C16H13N and a molecular weight of 219.28 g/mol. This compound is characterized by a cyclopropane ring attached to a biphenyl group and a nitrile functional group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobiphenyl with cyclopropylmagnesium bromide, followed by the addition of cyanogen bromide to introduce the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Biphenylyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-(4-Biphenylyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and liquid crystals

Mechanism of Action

The mechanism of action of 1-(4-Biphenylyl)cyclopropanecarbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The biphenyl group can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The cyclopropane ring and nitrile group contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

1-(4-Biphenylyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

    1-(4-Phenylphenyl)cyclopropane-1-carbonitrile: This compound has a similar structure but lacks the biphenyl group, resulting in different reactivity and applications.

    Cyclopropanecarbonitrile derivatives: These compounds share the cyclopropane and nitrile functional groups but differ in the substituents attached to the cyclopropane ring, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its combination of the biphenyl group with the cyclopropane and nitrile functionalities, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(4-phenylphenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-12-16(10-11-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVZEABICZWQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92855-14-6
Record name 1-(BIPHENYL-4-YL)-CYCLOPROPANECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-phenyl-phenylacetonitrile (VWR scientific, 55.7 g, 289 mmol) was added to a solution of KOH (161.6 g, 2890 mmol) in water (170 mL) and toluene (550 mL) at room temperature. Tetrabutyl ammonium bromide (9.2 g, 29 mmol) followed by 1,2 dibromoethane (64.9 g, 347 mmol) were added and the solution was heated to 65° C. overnight. Reaction complete by TLC (10% EtOAc/hex). The organic layer was extracted 2 times with dilute hydrochloric acid, dried and evaporated to yield 63 g of 1-(biphenyl-4-yl)cyclopropanecarbonitrile.
Quantity
55.7 g
Type
reactant
Reaction Step One
Name
Quantity
161.6 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
64.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.2 g
Type
catalyst
Reaction Step Four

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